Product packaging for Roflumilast Impurity E(Cat. No.:CAS No. 1391052-76-8)

Roflumilast Impurity E

Katalognummer: B588261
CAS-Nummer: 1391052-76-8
Molekulargewicht: 349.11 g/mol
InChI-Schlüssel: GZHTYXYJBZYTEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Impurity Research in Pharmaceutical Sciences

The study of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing. globalresearchonline.netrjpdft.com Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis of the active pharmaceutical ingredient (API), from the degradation of the drug substance over time, or as by-products of the manufacturing process. globalresearchonline.net The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. rjpdft.com Therefore, rigorous identification, quantification, and control of impurities are paramount to ensure the quality and safety of medications. globalpharmatek.com The focus of the pharmaceutical industry has increasingly shifted from simply ensuring the 'purity profile' to meticulously defining the 'impurity profile' of a drug. rjpdft.com This involves a comprehensive understanding of all potential and actual impurities. rjpdft.com

Regulatory Landscape for Pharmaceutical Impurity Control (e.g., ICH Guidelines Q3A, Q3B, Q3D)

To standardize the control of impurities in pharmaceuticals, several regulatory bodies have established comprehensive guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in this regard. globalresearchonline.netbiotech-spain.com Key guidelines include:

ICH Q3A (R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. nih.govresearchgate.neteuropa.eu It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API. kobia.kr

ICH Q3B (R2): Impurities in New Drug Products: This guideline extends the principles of impurity control to the finished drug product, addressing impurities that may arise during the formulation process or on storage. nih.govresearchgate.neteuropa.eu

ICH Q3D (R2): Guideline for Elemental Impurities: This guideline establishes a risk-based approach to control elemental impurities in drug products. biotech-spain.comresearchgate.netkobia.kr

These guidelines, along with others from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), create a robust framework to ensure that impurities in pharmaceutical products are maintained at safe levels. nih.govresearchgate.neteuropa.eu

Overview of Roflumilast (B1684550) as an Active Pharmaceutical Ingredient

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process associated with various diseases. nih.govdrugbank.com Its chemical name is N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamide. ijacskros.comnih.gov Roflumilast and its active metabolite, Roflumilast N-oxide, work by increasing intracellular levels of cyclic AMP (cAMP) in lung cells. nih.gov The oral formulation of Roflumilast is indicated for reducing the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com Topical formulations have also been developed for treating skin conditions like plaque psoriasis. drugs.com

Roflumilast Impurity E: Definition and Research Relevance as an Analytical Standard

This compound is identified as an impurity of the active pharmaceutical ingredient, Roflumilast. probechem.commedchemexpress.comadooq.com Chemically, it is known as 3-O-Decyclopropyl Roflumilast. probechem.com The presence of such impurities needs to be monitored and controlled during the manufacturing process to ensure the quality and consistency of the final drug product.

The primary research relevance of this compound lies in its use as an analytical standard. medchemexpress.com By having a well-characterized sample of this impurity, pharmaceutical manufacturers can develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify its presence in batches of Roflumilast. researchgate.netasianpubs.org This is a critical step in quality control, ensuring that the level of this specific impurity remains below the thresholds set by regulatory guidelines. jocpr.com The availability of this compound as a reference standard is therefore essential for routine quality assessment and for conducting stability studies of the drug substance and product. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2F2N2O3 B588261 Roflumilast Impurity E CAS No. 1391052-76-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHTYXYJBZYTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162357
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-76-8
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Classification and Structural Aspects of Roflumilast Impurity E

Structural Elucidation Methodologies for Roflumilast (B1684550) Impurity E

Spectroscopic Techniques in Impurity Structural Analysis

Spectroscopic methods are fundamental in the characterization of pharmaceutical impurities. conicet.gov.ar For Roflumilast and its related substances, a suite of techniques is employed to confirm identity and structure as part of the drug substance specification. fda.gov The analysis involves comparing the spectra of the impurity with that of the parent drug molecule to identify structural differences. conicet.gov.ar The synthesis and characterization of Roflumilast impurities are typically undertaken to prepare reference standards, which are crucial for proper process control and analytical method validation. jocpr.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications for Impurity Characterization

Mass spectrometry is a powerful tool for determining the molecular weight of impurities and providing clues about their structure through fragmentation patterns. conicet.gov.ar In the case of Roflumilast Impurity E, an impurity isolated from a crude Roflumilast product was definitively identified using High-Resolution Mass Spectrometry (HR-MS). researchgate.net This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. researchgate.net The exact mass of this compound has been determined as 347.988007. chemsrc.com This precise measurement is critical for confirming the molecular formula C₁₃H₈Cl₂F₂N₂O₃, which reflects the loss of a cyclopropylmethyl group compared to the parent Roflumilast molecule. chemsrc.comresearchgate.net

Mass Spectrometry Data for this compound
Molecular Formula C₁₃H₈Cl₂F₂N₂O₃
Exact Mass 347.988007 chemsrc.com
Technique Used High-Resolution Mass Spectrometry (HR-MS) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Confirmation (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.ar It provides detailed information about the carbon-hydrogen framework of a molecule. The structure of this compound was confirmed through comprehensive NMR analysis, including 1H NMR and 13C NMR. researchgate.net By comparing the NMR spectra of the impurity with that of Roflumilast, chemists can pinpoint specific structural changes. For Impurity E, the absence of signals corresponding to the cyclopropylmethyl group and the appearance of a signal for a hydroxyl group would be key distinguishing features in the 1H and 13C NMR spectra. researchgate.net Two-dimensional (2D) NMR techniques can also be employed to further confirm atom connectivity. conicet.gov.ar

Genesis and Formation Mechanisms of Roflumilast Impurity E

Synthesis-Related Origins of Roflumilast (B1684550) Impurity E

The formation of Roflumilast Impurity E is intricately linked to the synthetic route employed for Roflumilast. Analysis of the manufacturing process reveals specific steps and components that contribute to its generation.

Pathway Analysis for Potential Impurity Formation During Roflumilast Synthesis

The synthesis of Roflumilast is a multi-step process that can inadvertently lead to the formation of impurities. conicet.gov.ar One identified impurity, N-(3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide, was isolated from crude Roflumilast. researchgate.net Its structure was confirmed through various analytical techniques, including 1H NMR, 13C NMR, and HR-MS, and by comparing it to a synthesized authentic sample. researchgate.net Another potential impurity, N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide, has also been noted as a by-product. google.com The general synthetic pathway for Roflumilast involves the reaction of key starting materials and intermediates, and side reactions at various stages can generate these impurities. conicet.gov.arresearchgate.net

Role of Starting Materials, Intermediates, and By-products in Impurity E Generation

The primary starting materials for Roflumilast synthesis typically include 3,4-dihydroxybenzaldehyde, cyclopropyl (B3062369) methyl bromide, and 4-amino-3,5-dichloropyridine. researchgate.net An impurity, identified as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide, was found to be generated due to the presence of acetone (B3395972) and iodine in the O-alkylation system. researchgate.net The intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is activated, often by conversion to its acid chloride using thionyl chloride, before reacting with 4-amino-3,5-dichloropyridine. google.com The presence of unreacted starting materials or intermediates can lead to the formation of various impurities. For instance, if the precursor 4-difluoromethoxy-3-hydroxybenzaldehyde (B128312) is not fully converted, it can lead to the formation of N-(3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide. researchgate.net

Influence of Reaction Conditions on Impurity E Formation

The conditions under which the synthesis of Roflumilast is carried out play a significant role in the formation of Impurity E and other related substances. The choice of base in the final N-acylation step, for example, can impact the yield and purity of the final product. researchgate.net While sodium hydride and potassium tert-butoxide are effective, sodium hydroxide (B78521) has been identified as a more economical option for large-scale production, yielding Roflumilast with high purity. researchgate.net The temperature of the reaction is also a critical factor; for instance, the chlorination reaction to form the acid chloride intermediate is typically performed at 70 to 90°C. google.com Inadequate control of reaction parameters can promote side reactions, leading to an increased level of impurities. The use of acetone and iodine in the O-alkylation step has been specifically linked to the generation of an impurity. researchgate.net

Degradation Pathways Leading to this compound

Roflumilast can degrade under certain stress conditions, leading to the formation of Impurity E and other degradation products. Understanding these pathways is crucial for ensuring the stability and quality of the drug. myskinrecipes.com

Investigation of Stress Conditions Inducing Impurity E Degradation

Forced degradation studies are performed to identify the conditions under which Roflumilast is susceptible to degradation. These studies involve exposing the drug to various stress factors, including acid, base, oxidation, heat, and light. nih.govijacskros.com Such studies have shown that Roflumilast is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.govresearchgate.netijpsonline.com

Hydrolysis studies are a key component of forced degradation testing. Roflumilast has been found to be unstable under both acidic and alkaline conditions. nih.gov When subjected to acidic hydrolysis, for example with 1 N HCl at 80°C, a notable degradation product is formed. ijacskros.com Similarly, alkaline hydrolysis with 1 N NaOH at 80°C also results in the formation of degradation products. ijacskros.com The rate of hydrolysis is influenced by the strength of the acid or base and the temperature. researchgate.netijpsonline.com One study found that degradation was more pronounced under acidic conditions compared to alkaline conditions. ijpsonline.com Another study, however, indicated that the rate of hydrolysis was accelerated in alkaline conditions, with an 18.4% degradation observed. nih.gov

Table 1: Summary of Forced Degradation Studies on Roflumilast

Stress Condition Conditions Observation Reference
Acid Hydrolysis 1 N HCl at 80°C for 2 hours 0.6% degradation, formation of Impurity RC-01 ijacskros.com
Alkaline Hydrolysis 1 N NaOH at 80°C for 2 hours 1.0% degradation, formation of Impurities RC-01 and RC-02 ijacskros.com
Oxidative Degradation 10% H₂O₂ at 80°C for 2 hours 11.5% degradation, formation of Impurities RC-02, RC-03, and RC-04 ijacskros.com
Acidic Hydrolysis 0.1 N HCl at 80°C for 24 hours Low degradation nih.gov
Alkaline Hydrolysis 0.1 N NaOH at 80°C for 24 hours 18.4% degradation nih.gov
Oxidative Degradation 30% H₂O₂ at 80°C for 24 hours Formation of three unknown impurities nih.gov
Thermal Degradation 80°C for 24 hours Stable nih.gov
Photolytic Degradation UV light Stable nih.gov
Oxidative Degradation Mechanisms

Roflumilast has demonstrated instability under oxidative conditions. nih.govnih.gov The formation of this compound, which is 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide, is a direct result of the oxidation of the pyridine (B92270) nitrogen atom in the Roflumilast molecule. jocpr.comscribd.com

Forced degradation studies, which are conducted to understand the stability of a drug substance, have consistently shown Roflumilast's susceptibility to oxidation. These studies typically employ strong oxidizing agents like hydrogen peroxide (H₂O₂) to simulate and accelerate oxidative stress. nih.gov

Key research findings on oxidative degradation include:

Exposure of Roflumilast to 30% hydrogen peroxide at 80°C for 6 hours resulted in the formation of Roflumilast N-oxide.

In another study, treating Roflumilast with 30% hydrogen peroxide at 80°C for 24 hours led to significant degradation, with one major impurity being formed. nih.gov

A separate investigation using 10% H₂O₂ at 80°C for 2 hours observed approximately 11.5% degradation of the parent compound. ijacskros.com

The synthesis of Roflumilast N-oxide has also been achieved using m-Chloroperbenzoic acid (m-CPBA) in chloroform, further confirming the pathway for this oxidation impurity. jocpr.com

The pyridine ring within the Roflumilast structure is susceptible to N-oxidation, a common metabolic and degradation pathway for nitrogen-containing heterocyclic compounds. This reaction leads directly to the formation of this compound.

Table 1: Summary of Roflumilast Degradation under Oxidative Stress

Oxidizing AgentTemperatureDurationObserved DegradationSource(s)
30% H₂O₂80°C6 hoursFormation of Roflumilast N-oxide
30% H₂O₂80°C24 hours1.1% of a major unknown impurity formed nih.gov
10% H₂O₂80°C2 hours~11.5% degradation ijacskros.com
Thermal Stress Effects

Roflumilast is generally considered stable under thermal stress conditions as per typical forced degradation studies. nih.govnih.govresearchgate.net Multiple studies have subjected Roflumilast to dry heat without observing significant degradation or the formation of impurities. nih.govijacskros.com

In one study, Roflumilast was exposed to dry heat at 80°C for 24 hours, and no increase in impurity peaks was noted. nih.gov

Another study confirmed this stability at a higher temperature of 105°C, where degradation was not observed. ijacskros.com

Differential Scanning Calorimetry (DSC) analysis shows a sharp endothermic melting peak for Roflumilast at approximately 160.4°C. pharmaexcipients.comresearchgate.netresearchgate.net

While stable at conventional testing temperatures, thermogravimetric analysis has indicated that thermal degradation events could potentially occur at much higher temperatures, specifically above 225°C. mdpi.com

These findings suggest that the formation of this compound is not a significant concern under normal processing and storage temperatures.

Photolytic Degradation Assessment

Comprehensive assessments have concluded that Roflumilast is stable under photolytic stress. nih.govnih.govijacskros.comresearchgate.net Forced degradation studies exposing Roflumilast to ultraviolet (UV) light have not resulted in the formation of any significant degradants, including Impurity E.

In a representative study, solid Roflumilast was exposed to UV irradiation of ≥200 W h m⁻² at a wavelength of 320-400 nm for 75 hours at 25°C. nih.gov The results from this and other similar tests showed no evidence of photodegradation. nih.govijacskros.com This indicates that light exposure is not a contributing factor to the formation of this compound.

Kinetic Studies of Roflumilast Degradation to Impurity E

The rate of Roflumilast degradation is highly dependent on the specific stress condition:

Alkaline Hydrolysis: The rate of hydrolysis accelerates in alkaline conditions, with one study reporting 18.4% degradation after 24 hours in 0.1 N NaOH at 80°C. nih.gov

Acidic Hydrolysis: The degradation rate increases with both higher temperatures and stronger acid concentrations. researchgate.netresearchgate.net One study noted 50.2% degradation when refluxed in 2 N HCl at 80°C for 5 hours. researchgate.net

Oxidative Stress: As noted previously, significant degradation occurs under oxidative conditions, with one study showing 11.5% degradation in 10% H₂O₂ at 80°C in just 2 hours. ijacskros.com

These findings indicate that the degradation of Roflumilast follows different pathways and rates depending on the environmental stress, but specific rate constants for the N-oxidation pathway to Impurity E are not detailed.

Identification of Other Degradation Products Co-Formed with Impurity E

Forced degradation studies reveal that the degradation of Roflumilast is a complex process that can yield multiple products in addition to Impurity E, particularly under hydrolytic (acidic and alkaline) and oxidative conditions. nih.gov The specific impurities formed are dependent on the type of stress applied.

Under oxidative stress, where Roflumilast N-oxide (Impurity E) is a primary product, other unidentified impurities have also been observed. nih.gov More comprehensive studies have successfully identified and characterized several degradation products that can be co-formed under various stress conditions. scribd.com

Table 2: Degradation Products of Roflumilast Identified Under Various Stress Conditions

Degradation Product (DP)Chemical NameFormation Condition(s)Source(s)
DP-1 3,5-dichloropyridin-4-amineAcidic and Alkaline Hydrolysis scribd.com
DP-2 3-(cyclopropylmethoxy)-4-hydroxybenzoic acidNot specified scribd.com
DP-3 N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-hydroxybenzamideNot specified scribd.com
DP-4 (Impurity E) Roflumilast N-oxideOxidative Stress scribd.com
DP-5 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidNot specified scribd.com
- N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamideAcidic and Alkaline Hydrolysis

Excipient Compatibility Studies and Impurity E Formation

The interaction between an active pharmaceutical ingredient (API) and excipients is a critical factor that can influence the stability and impurity profile of the final drug product. conicet.gov.arnih.gov Compatibility studies for Roflumilast have been conducted with several commonly used pharmaceutical excipients to ensure the stability of the formulation. pharmaexcipients.comresearchgate.net

A study evaluated Roflumilast's compatibility with pregelatinized starch (PS), magnesium stearate, croscarmellose sodium (CCS), microcrystalline cellulose (B213188) (MCC), and sodium starch glycolate (B3277807) (SSG). pharmaexcipients.com The evaluation used methods such as Differential Scanning Calorimetry (DSC) and isothermal stress testing (IST). pharmaexcipients.comresearchgate.net

DSC Analysis: The initial DSC results indicated potential physical interactions between Roflumilast and several excipients, including CCS, MCC, SSG, and PS. pharmaexcipients.com

Isothermal Stress Testing (IST): Despite the DSC findings, IST, which involves storing the API-excipient mixtures at elevated temperatures and humidity, provided more conclusive data on chemical compatibility. The results showed that Roflumilast was compatible with most of the tested excipients, with less than 2% degradation observed. pharmaexcipients.comresearchgate.net

Incompatibility with Sodium Starch Glycolate (SSG): The notable exception was the mixture with sodium starch glycolate (SSG). This combination showed a significant change, with the Roflumilast content decreasing by up to 14%, indicating a chemical incompatibility. pharmaexcipients.comresearchgate.netresearchgate.net

While the study clearly identifies an incompatibility with SSG, it does not specify whether this degradation leads to the formation of this compound or other degradants. However, such interactions are a known potential pathway for impurity formation in finished drug products. conicet.gov.ar

Table 3: Summary of Roflumilast-Excipient Compatibility Study

ExcipientDSC ResultIsothermal Stress Test Result (% Change in Roflumilast)CompatibilitySource(s)
Pregelatinized Starch (PS)Potential Interaction< 2%Compatible pharmaexcipients.comresearchgate.net
Magnesium StearateNo Interaction< 2%Compatible pharmaexcipients.comresearchgate.net
Croscarmellose Sodium (CCS)Potential Interaction< 2%Compatible pharmaexcipients.comresearchgate.net
Microcrystalline Cellulose (MCC)Potential Interaction< 2%Compatible pharmaexcipients.comresearchgate.net
Sodium Starch Glycolate (SSG)Potential Interaction< 14%Incompatible pharmaexcipients.comresearchgate.netresearchgate.net

Table of Compound Names

Name Mentioned in ArticleChemical Name
Roflumilast3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
This compound / Roflumilast N-oxide3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide
3,5-dichloropyridin-4-amine3,5-dichloropyridin-4-amine
3-(cyclopropylmethoxy)-4-hydroxybenzoic acid3-(cyclopropylmethoxy)-4-hydroxybenzoic acid
N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-hydroxybenzamideN-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-hydroxybenzamide
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamideN-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide
Pregelatinized StarchPregelatinized Starch
Magnesium StearateMagnesium Stearate
Croscarmellose SodiumCroscarmellose Sodium
Microcrystalline CelluloseMicrocrystalline Cellulose
Sodium Starch GlycolateSodium Starch Glycolate
Hydrogen PeroxideH₂O₂
m-Chloroperbenzoic acid3-Chloroperoxybenzoic acid

Advanced Analytical Methodologies for Roflumilast Impurity E Profiling

Development and Validation of Stability-Indicating Methods for Roflumilast (B1684550) Impurity E

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the impurities that may arise during storage. These methods must be able to separate the drug substance from its degradation products, including Roflumilast Impurity E, to provide a clear and accurate quantification. Forced degradation studies, which involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are integral to the development of these methods. nih.govresearchgate.net

For instance, studies on roflumilast have shown its susceptibility to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress. researchgate.netijpsonline.com The development of a successful stability-indicating method ensures that any increase in degradation products and any significant loss of the active pharmaceutical ingredient (API) can be accurately detected and quantified.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of roflumilast and its impurities. asianpubs.orgscribd.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

Several RP-HPLC methods have been developed and validated for the determination of roflumilast and its related substances. researchgate.netresearchgate.netrjptonline.org These methods typically employ a C18 column and a mobile phase consisting of a buffer (such as ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netasianpubs.orgresearchgate.netrjptonline.org The detection wavelength is often set around 215 nm or 250 nm to monitor the analytes. asianpubs.orgrjptonline.org

A key aspect of HPLC method development is achieving adequate resolution between the main peak of roflumilast and the peaks of its various impurities, including Impurity E. This is often accomplished through gradient elution, where the composition of the mobile phase is changed during the analytical run to optimize the separation. researchgate.net For example, a gradient program might start with a higher percentage of aqueous buffer and gradually increase the proportion of the organic solvent to elute the more retained components. researchgate.net The goal is to develop a method with a reasonable run time that is suitable for routine quality control analysis. nih.gov

Table 1: Example of HPLC Method Parameters for Roflumilast Analysis

ParameterCondition
Column Zorbax SB C18, 50 mm × 4.6 mm, 1.8 µm nih.gov
Mobile Phase A 0.005 M Ammonium formate (B1220265) buffer (pH 3.5) nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.5 mL/min asianpubs.org
Detection Wavelength 215 nm asianpubs.org
Injection Volume 10 µL asianpubs.org
Run Time 13 min nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed. ijacskros.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. ijacskros.com

For the analysis of roflumilast and its impurities, a stability-indicating UPLC method can provide superior separation in a shorter amount of time. ijacskros.com A typical UPLC method for roflumilast might use a BEH C18 column and a gradient elution with a mobile phase similar to that used in HPLC, but with a faster flow rate and a shorter run time. ijacskros.com The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities.

Hyphenated Techniques (e.g., LC-MS/MS) for Impurity E Quantification and Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are powerful tools for the definitive identification and quantification of impurities. researchgate.netjocpr.com While HPLC with UV detection is excellent for routine quantification, MS provides crucial information about the molecular weight and structure of the analytes. conicet.gov.ar

In the context of this compound, LC-MS/MS can be used to:

Confirm the identity of the impurity by comparing its mass spectrum with that of a reference standard or by interpreting the fragmentation pattern.

Elucidate the structure of unknown degradation products formed during stability studies.

Quantify the impurity with very high sensitivity and selectivity, which is especially important for trace-level analysis.

Studies have utilized LC-MS/MS to characterize various process-related and degradation impurities of roflumilast. researchgate.netjocpr.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Impurity Screening

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), offer a simple, cost-effective, and high-throughput method for screening impurities. ijpsonline.com

A stability-indicating HPTLC method has been developed for the estimation of roflumilast. ijpsonline.com This method typically involves applying the sample to a silica (B1680970) gel 60F254 plate and developing it with a suitable mobile phase, such as a mixture of toluene (B28343) and ethyl acetate. ijpsonline.com After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 254 nm) to visualize and quantify the separated spots. ijpsonline.com The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the components. This technique can effectively separate roflumilast from its degradation products, making it useful for stability studies. ijpsonline.com

Spectrophotometric Methods for Roflumilast and Impurity Analysis

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of pharmaceuticals. While it may lack the specificity of chromatographic methods for complex mixtures, it can be employed for the analysis of roflumilast in bulk and dosage forms. researchgate.net The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) of the drug. For roflumilast, the λmax is often observed around 250 nm. researchgate.netjournalgrid.com

However, for impurity profiling, spectrophotometric methods are generally not suitable on their own because they cannot separate the API from its impurities. They are more commonly used in conjunction with a separation technique like HPLC, where the spectrophotometer acts as the detector.

Method Validation Parameters for this compound Quantification (According to ICH Q2(R1) guidelines)

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. loesungsfabrik.deich.orgeuropa.eufda.gov The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. loesungsfabrik.deich.orgeuropa.eufda.gov For the quantification of this compound, the following validation parameters are essential:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as the API, other impurities, and excipients. europa.eufda.gov This is typically demonstrated by showing that there is no interference at the retention time of Impurity E. asianpubs.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eufda.gov For impurities, the range should typically cover from the reporting level of the impurity to 120% of the specification limit. europa.eufda.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. ijacskros.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). journalgrid.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijacskros.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijacskros.comich.org The LOQ is a critical parameter for impurity quantification. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com

Table 2: ICH Q2(R1) Validation Parameters for Impurity Quantification

Validation ParameterPurpose
Specificity To ensure the method can distinguish the impurity from other components. europa.eufda.gov
Linearity To demonstrate a proportional relationship between concentration and response. ich.org
Range To define the concentration interval where the method is reliable. europa.eufda.gov
Accuracy To determine the closeness of the measured value to the true value. ijacskros.com
Precision To assess the method's repeatability and reproducibility. journalgrid.com
LOD To determine the lowest detectable concentration. ijacskros.com
LOQ To determine the lowest quantifiable concentration with accuracy and precision. ijacskros.comich.org
Robustness To evaluate the method's reliability under varied conditions. ijpsonline.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are designed to be highly specific.

Method development for Roflumilast and its impurities often involves forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. nih.govrjptonline.orgdoaj.org These studies are crucial for demonstrating specificity. The analytical method must be able to resolve this compound from the parent drug, other process-related impurities, and any degradation products formed under these stress conditions. nih.govdoaj.org

In a typical stability-indicating UPLC method, the chromatographic separation is optimized to ensure that all potential impurities, including Impurity E, are well-resolved from each other and from the main Roflumilast peak. ijacskros.com The use of a photodiode array (PDA) detector further enhances specificity by allowing for peak purity analysis. This confirms that the chromatographic peak corresponding to this compound is not co-eluting with any other substance, thereby ensuring the reliability of its quantification. doaj.orgresearchgate.net The resolution between this compound and any adjacent peaks is a key system suitability parameter, with a value greater than 2.0 generally being acceptable. ijacskros.com

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the determination of this compound, the linearity of the analytical method is established by preparing a series of solutions of the impurity at different known concentrations. These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.

Validation studies for analytical methods for Roflumilast impurities have demonstrated excellent linearity. For instance, a UPLC method for Roflumilast and its seven related impurities showed a correlation coefficient of greater than 0.999 over a range of 0.0416% to 0.75% of the analyte concentration. ijacskros.com Another study reported a linear range of 0.202–3.880 μg/mL for seven impurities. researchgate.net

Table 1: Representative Linearity and Range Data for Roflumilast Impurities

Parameter Typical Value Source
Concentration Range 0.05% to 150% of the specification limit ijacskros.com

Accuracy and Precision (e.g., Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the this compound reference standard is spiked into a sample matrix. The percentage of the impurity that is recovered by the analytical method is then calculated. For impurities, the recovery is typically expected to be within a range of 80% to 120%. Validation studies for Roflumilast impurities have shown recovery values well within this range, for example, from 95.7% to 106.4%. ijacskros.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision) evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment.

For Roflumilast impurities, the acceptance criteria for precision are typically an RSD of not more than 10% for impurity quantification. Published methods have demonstrated high precision, with RSD values for intra- and inter-day precision being less than 3.0%. researchgate.net

Table 2: Summary of Accuracy and Precision Data from a Validated UPLC Method for Roflumilast Impurities

Validation Parameter Acceptance Criteria Typical Result Source
Accuracy (Recovery) 95% - 105% 95.7% - 106.4% ijacskros.com
Repeatability (%RSD) ≤ 5.0% < 3.0% ijacskros.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity E

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, it is crucial that the LOQ of the analytical method is below the reporting threshold for the impurity as defined by regulatory guidelines (e.g., ICH Q3A). The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

In validated UPLC methods for Roflumilast and its impurities, the LOQ is established at a level that allows for the accurate measurement of impurities at or below the 0.05% level relative to the active pharmaceutical ingredient. For example, one study reported the LOD for Roflumilast and its impurities to be in the range of 0.01–0.03 µg/mL and the LOQ to be in the range of 0.03–0.05 µg/mL. ijacskros.com Another study found detection limits ranging from 0.070 to 0.085 μg/mL for various impurities. researchgate.net

Table 3: Representative LOD and LOQ Values for Roflumilast Impurities

Parameter Reported Range (µg/mL) Source
Limit of Detection (LOD) 0.01 - 0.085 ijacskros.comresearchgate.net

Reference Standards and Certified Reference Materials for this compound Analysis

The availability of high-quality reference standards is fundamental for the accurate quantification of this compound. A reference standard is a highly purified compound that is used as a measurement base. Certified Reference Materials (CRMs) are reference standards that have their property values certified by a technically valid procedure, accompanied by a certificate.

This compound is available as an analytical standard from various chemical suppliers for research and analytical applications. nih.govresearchgate.net These standards are essential for method validation activities such as determining specificity, linearity, and accuracy. They are also used in routine quality control testing to identify and quantify the impurity in batches of the drug substance and product. The United States Pharmacopeia (USP) also provides reference standards for Roflumilast and its related compounds, which serve as official standards for quality control. sigmaaldrich.com The use of well-characterized reference standards ensures the traceability and reliability of the analytical results.

Toxicological Considerations of Roflumilast Impurity E

General Principles of Impurity Toxicological Assessment in Pharmaceutical Development

The toxicological assessment of impurities in pharmaceuticals is a structured, risk-based process governed by internationally harmonized guidelines. The primary goal is to ensure that any impurity present in a drug substance or product is at a level that is safe for patients. eventscribe.net This involves a multi-disciplinary approach combining chemistry, manufacturing, and controls (CMC) with toxicology. eventscribe.net

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established key guidelines for this purpose. Specifically, ICH Q3A(R2) addresses impurities in new drug substances, and ICH Q3B(R2) covers impurities in new drug products. gmpinsiders.compremier-research.comich.org These guidelines provide a framework for the reporting, identification, and toxicological qualification of impurities. premier-research.com

The process involves several key thresholds based on the maximum daily dose of the drug:

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity requires a dedicated safety assessment to justify its presence. premier-research.com

Qualification is the core of the toxicological assessment. It is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at or above a certain level. diaglobal.org If the concentration of an impurity exceeds the qualification threshold, its safety must be justified. This can be achieved by demonstrating that the impurity was present at a comparable or higher level in the batches of the drug substance used in pivotal non-clinical or clinical safety studies. premier-research.comdiaglobal.org If this is not the case, dedicated toxicological studies on the impurity may be required. diaglobal.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances This table is interactive. You can sort and filter the data.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data sourced from ICH Q3A(R2) guidelines. premier-research.comuspnf.com

Application of ICH Q3D Guideline for Elemental Impurities and its Conceptual Relevance to Organic Impurities

The ICH Q3D guideline specifically addresses the control of elemental impurities, which are traces of metals that can be present in drug products from various sources, including catalysts or manufacturing equipment. freyrsolutions.com While its direct application is for elements like lead, mercury, or palladium, its core principle has a strong conceptual relevance to the assessment of organic impurities like Roflumilast (B1684550) Impurity E.

The fundamental concept of ICH Q3D is the establishment of a Permitted Daily Exposure (PDE) for each elemental impurity. A PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. The derivation of a PDE is a rigorous toxicological exercise based on a comprehensive review of all available safety data for that specific element.

This principle of establishing a safe daily intake limit based on toxicological risk assessment is the cornerstone of impurity safety evaluation in general. freyrsolutions.com For organic impurities, while the specific guidance followed is ICH Q3A/B or M7, the ultimate goal is the same: to define an acceptable limit (or qualification threshold) that ensures patient safety. gradientcorp.com Therefore, the systematic, science-driven approach of ICH Q3D to determine PDEs based on toxicity data provides a conceptual model for how acceptable limits for organic impurities are derived and justified.

Read-Across Approaches for Impurity Toxicology Based on Structural Similarity to Parent Drug or Known Compounds

When specific toxicological data for an impurity are not available, which is often the case, a read-across approach can be employed. bibra-information.co.uk This is an alternative assessment method that uses toxicity data from a well-characterized "source" or "surrogate" compound to predict the toxicity of a structurally similar "target" compound (the impurity). bibra-information.co.ukeuropa.eu This approach is widely used and accepted by regulatory authorities when scientifically justified. nih.govtoxminds.comtandfonline.com

The justification for a read-across relies on demonstrating a high degree of similarity between the source and target compounds, including shared chemical structures, physicochemical properties, and metabolic pathways. bibra-information.co.ukeuropa.eu The hypothesis is that these similarities will lead to a comparable toxicological profile. nih.gov

In the case of Roflumilast Impurity E (3-O-Decyclopropyl Roflumilast), the parent drug, Roflumilast, is the most appropriate source compound for a read-across assessment.

Justification for Read-Across:

Structural Similarity: this compound is a close structural analogue of Roflumilast, differing only by the absence of a cyclopropyl (B3062369) group on the methoxy (B1213986) side chain. probechem.com

Shared Mechanism of Action: Available data indicates that this compound is also a selective inhibitor of the PDE-4 enzyme, with a reported IC50 value identical to that of Roflumilast, suggesting it shares the same primary pharmacological activity. probechem.comadooq.com

Metabolic Relationship: The impurity is a known related compound of the parent drug, implying it may be part of the same metabolic or synthetic family. probechem.comadooq.com

Based on this, the extensive toxicological data available for Roflumilast can be used to infer the potential risks of this compound. Non-clinical studies on Roflumilast have shown a low order of acute toxicity. tga.gov.au The main effects observed in animal studies were related to its pharmacological action (PDE4 inhibition). tga.gov.au

Table 2: Read-Across Profile: this compound vs. Roflumilast This table is interactive. You can sort and filter the data.

Feature This compound Roflumilast (Parent Drug) Justification for Read-Across
Chemical Name 3-O-Decyclopropyl Roflumilast probechem.com 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide openaccessjournals.com High structural similarity, differing by a single functional group.
Molecular Formula C13H8Cl2F2N2O3 probechem.comadooq.comglpbio.com C17H14Cl2F2N2O3 nih.gov Close analogue.
Primary Pharmacology Selective PDE-4 inhibitor (IC50 ~0.8 nM) probechem.comadooq.com Selective PDE-4 inhibitor (IC50 ~0.8 nM) adooq.com Identical in-vitro mechanism and potency.

By using the read-across approach, the need for conducting new animal toxicity studies on the impurity can often be avoided, in line with the 3Rs (Replacement, Reduction, and Refinement) principle in animal testing. nih.gov

Thresholds for Toxicological Concern (TTC) Application for Unidentified Impurities

For impurities that cannot be identified or for which a suitable read-across analogue does not exist, the Threshold of Toxicological Concern (TTC) provides a pragmatic risk assessment tool. shimadzu.com.cnnih.gov The TTC is a human exposure threshold value for chemicals below which there is a very low probability of an appreciable risk to human health, even in the absence of chemical-specific toxicity data. europa.eu

This concept is particularly prominent in the ICH M7 guideline, which provides a framework for managing DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.comeuropa.euich.org Since mutagenic effects can theoretically occur at very low exposure levels, controlling these impurities is a critical safety concern. diaglobal.org

The TTC approach establishes a default acceptable intake for any unstudied chemical based on its potential for carcinogenicity, which is inferred from its chemical structure. A TTC of 1.5 µg per person per day is widely accepted for most pharmaceuticals, corresponding to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. shimadzu.com.cnfda.govich.org

Table 3: Threshold of Toxicological Concern (TTC) Values for Genotoxic Impurities This table is interactive. You can sort and filter the data.

Duration of Treatment Acceptable Intake
< 1 month 120 µ g/day
1 - 12 months 20 µ g/day
> 1 - 10 years 10 µ g/day
> 10 years to lifetime 1.5 µ g/day

Data sourced from ICH M7 guidelines. fda.govich.org

If this compound were an unidentified impurity or lacked sufficient data for a read-across, its potential for mutagenicity would first be assessed using computational toxicology methods ((Q)SAR analysis). nih.gov If it were found to have structural alerts for mutagenicity, the TTC principle would be applied to determine a safe limit. If it showed no such alerts, the higher qualification thresholds from ICH Q3A/B would generally apply. nih.gov This tiered, conservative approach ensures patient safety even when dealing with compounds of unknown toxicity.

Quality Control and Regulatory Compliance for Roflumilast Impurity E

Impurity Specifications and Acceptance Criteria (ICH Q3A/B)

The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A/B, that establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. ich.orgeuropa.eu These guidelines are crucial for ensuring the safety and quality of pharmaceuticals. The acceptance criteria for impurities are determined based on safety data and the capabilities of the manufacturing process. ich.org

For Roflumilast (B1684550), the specifications for impurities are set to ensure that any potential risks are minimized. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. ich.org For a drug with a maximum daily dose of up to 2 g/day , the qualification threshold for an impurity is 0.15% or 1.0 mg/day, whichever is lower. kobia.kr

Table 1: ICH Q3A/B Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% 0.15%

Data sourced from ICH Q3A(R2) and supporting documents. ich.orgeuropa.eu

Any impurity that is also a significant metabolite in animal or human studies is generally considered qualified. ich.org Manufacturers must provide a rationale for the proposed impurity acceptance criteria, which includes safety considerations. ich.org

In-Process Control Strategies for Minimizing Impurity E Formation

The formation of Roflumilast Impurity E and other related substances is closely monitored and controlled during the manufacturing process. jocpr.comresearchgate.net A detailed understanding of the synthesis pathway allows for the implementation of specific in-process controls to minimize the generation of impurities. jocpr.comresearchgate.net

Key strategies to control impurity formation include:

Control of Raw Materials: Ensuring the purity of starting materials and reagents is a critical first step. jocpr.com

Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvents and reagents are carefully controlled to favor the formation of the desired product over impurities. jocpr.comresearchgate.net For instance, the synthesis of Roflumilast involves several steps where temperature control is crucial to prevent the formation of by-products. jocpr.comgoogle.com

Monitoring of Reaction Progress: Analytical techniques are used to monitor the progress of the reaction and detect the formation of impurities in real-time, allowing for adjustments to be made as needed. jocpr.com

A study on the process-related impurities of Roflumilast detailed the synthesis and characterization of various impurities, providing a basis for developing effective process controls. jocpr.comresearchgate.net

Strategies for Impurity E Removal and Purification from Roflumilast Drug Substance

Even with robust in-process controls, some level of impurity formation is often unavoidable. Therefore, effective purification strategies are essential to ensure the final drug substance meets the required purity specifications.

For Roflumilast, several purification methods have been developed:

Crystallization: This is a common technique used to purify the final product. A Chinese patent describes a refining method for high-purity Roflumilast that involves dissolving the crude product in dichloromethane, washing with an aqueous sodium hydroxide (B78521) solution, and then crystallizing from a dichloromethane/ether system. google.com This process is effective in removing various impurities, including those designated as Impurity C, E, and H. google.com

Recrystallization: Further purification can be achieved through recrystallization. One process describes increasing the purity of Roflumilast to ≥99.8% by weight through recrystallization from an isopropanol/water mixture. google.com

Chromatography: While not always necessary for large-scale production, column chromatography can be used to isolate and remove specific impurities. jocpr.com One preparation method for Roflumilast highlights the advantage of avoiding column chromatography, suggesting that other purification methods are preferred for simplicity and cost-effectiveness on an industrial scale. google.com

Table 2: Purification Strategies for Roflumilast

Purification Method Description Key Impurities Removed
Solvent Wash & Crystallization Dissolving crude product in dichloromethane, washing with NaOH solution, and crystallizing from dichloromethane/ether. google.com Impurity C, E, H, and others. google.com

Impact of Impurity E Levels on Drug Product Stability and Shelf-Life

The presence of impurities can have a significant impact on the stability and shelf-life of the final drug product. ich.org Degradation of the active pharmaceutical ingredient or interactions between the API and impurities can lead to a loss of potency and the formation of new, potentially harmful substances. ich.org

Forced degradation studies are conducted to understand the stability of Roflumilast under various stress conditions, such as acid and base hydrolysis, oxidation, and exposure to heat and light. nih.govresearchgate.net These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.gov

One study found that Roflumilast is susceptible to degradation under acidic and alkaline conditions, as well as oxidation. researchgate.net The stability of Roflumilast solutions for analytical testing has been shown to be reliable for up to 48 hours under refrigerated conditions. ijacskros.com The long-term shelf-life for the Roflumilast drug substance has been established at 5 years under appropriate storage conditions. ferrer.com

The presence of Impurity E and other degradation products must be controlled within specified limits to ensure that the drug product remains stable and effective throughout its shelf-life. ich.org

Regulatory Dossier Requirements for Impurity E Reporting

When submitting a new drug application (NDA) or abbreviated new drug application (ANDA), pharmaceutical manufacturers must provide comprehensive data on impurities to regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ich.orgfda.gov

The regulatory dossier must include:

A list of all potential and actual impurities. ich.org This includes both process impurities and degradation products.

Characterization of identified impurities. jocpr.comresearchgate.net The structure of any impurity present above the identification threshold must be determined.

Validated analytical procedures for detecting and quantifying impurities. ich.org

A rationale for the proposed acceptance criteria for each impurity, including safety considerations. ich.org

Data from stability studies to demonstrate that the impurity levels remain within the accepted limits throughout the proposed shelf-life of the drug product. ich.org

For Roflumilast, the drug substance specification in the regulatory submission includes tests for related substances using HPLC. fda.gov The reporting of impurities must follow the thresholds set by ICH guidelines. ich.org

Advanced Research Perspectives and Future Directions for Roflumilast Impurity E

Emerging Analytical Technologies for Comprehensive Impurity Profiling

The comprehensive profiling of pharmaceutical impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. biomedres.us For Roflumilast (B1684550) Impurity E, a range of advanced analytical techniques are employed to detect, identify, and quantify its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like Roflumilast and its impurities. biomedres.us Its ability to separate complex mixtures makes it invaluable for impurity profiling. biomedres.us For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). indocoanalyticalsolutions.comresearchgate.net This hyphenated technique provides detailed structural information, facilitating the unambiguous identification of impurities. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC, making it a valuable tool for high-throughput screening. apacsci.comijacskros.com

Gas Chromatography (GC), another powerful separation technique, is particularly suited for the analysis of volatile and semi-volatile impurities. biomedres.us When combined with mass spectrometry (GC-MS), it provides a robust method for the identification and quantification of these types of impurities. indocoanalyticalsolutions.com

Spectroscopic techniques are also integral to impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules, while Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

Other emerging and established techniques that contribute to comprehensive impurity profiling include:

High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and rapid screening method. biomedres.us

Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged molecules. researchgate.net

Supercritical Fluid Chromatography (SFC): A "green" alternative to liquid chromatography that uses supercritical fluids as the mobile phase. apacsci.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Primarily used for the detection and quantification of elemental impurities. apacsci.com

The selection of the most appropriate analytical technique or combination of techniques depends on the specific properties of the impurity and the matrix in which it is found. nih.gov

Computational Chemistry and In Silico Prediction of Impurity E Formation Pathways

Computational chemistry and in silico prediction tools are increasingly being utilized to anticipate and understand the formation of impurities during drug synthesis and degradation. nih.govlhasalimited.org These methods can model reaction pathways and predict the likelihood of the formation of specific impurities, such as Roflumilast Impurity E.

Software programs like Zeneth can predict potential degradation products of active pharmaceutical ingredients (APIs) under various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govlhasalimited.orgresearchgate.net By inputting the structure of Roflumilast, these programs can generate a list of potential impurities, including Impurity E, and suggest the mechanisms by which they might form. researchgate.net This predictive capability allows chemists to proactively design synthetic routes and storage conditions that minimize the formation of undesirable byproducts. lhasalimited.org

In silico tools can also be used to predict the toxicological properties of impurities. researchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can assess the potential risks associated with an impurity, helping to guide decisions about acceptable limits in the final drug product. researchgate.netnih.gov

The integration of computational chemistry and data science is becoming an essential part of pharmaceutical development, enabling more efficient process optimization and impurity control. insilicominds.comjstar-research.com

Green Chemistry Principles in Impurity Mitigation Strategies During Roflumilast Synthesis

The application of green chemistry principles in pharmaceutical manufacturing aims to reduce the environmental impact of chemical processes. In the context of Roflumilast synthesis, these principles can be applied to mitigate the formation of Impurity E and other undesirable byproducts.

Key green chemistry strategies include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives can reduce waste and improve the safety of the manufacturing process.

Catalysis: The use of catalysts can enable more selective reactions, leading to higher yields of the desired product and fewer impurities. Copper-catalyzed reactions, for example, have been explored in the synthesis of Roflumilast. thieme-connect.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

By adopting these principles, the synthesis of Roflumilast can be made more sustainable, with the added benefit of potentially reducing the formation of Impurity E.

Development of Novel Synthetic Routes to Roflumilast with Reduced Impurity E Generation

Research into novel synthetic routes for Roflumilast is ongoing, with a key goal being the reduction of impurities, including Impurity E. thieme-connect.comgoogle.com Several alternative synthetic strategies have been reported in the literature, each with potential advantages in terms of yield, purity, and environmental impact. medkoo.com

Other patented methods describe alternative sequences of reactions and different starting materials to achieve the synthesis of Roflumilast. google.comgoogle.com The choice of a particular synthetic route can have a significant impact on the impurity profile of the final product. researchgate.netjocpr.com For instance, the purity of starting materials and intermediates is crucial, as impurities present in these materials can be carried through the synthesis and contaminate the final API. jocpr.com

The table below summarizes some of the reported synthetic strategies for Roflumilast, highlighting the key reactions and starting materials.

RouteKey ReactionStarting MaterialsReference
1Amide coupling3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, 4-amino-3,5-dichloropyridine thieme-connect.com
2Ullmann condensation3-bromo-4-hydroxybenzaldehyde google.com
3Reaction with a cyclopropylmethyl compound4-Difluoromethoxy-3-hydroxy benzaldehyde google.com

Bioanalytical Method Development for Impurity E in Biological Matrices (If applicable for pharmacokinetic or metabolism studies)

Should it be determined that this compound is a significant metabolite or has pharmacological activity that warrants further investigation, the development of a validated bioanalytical method for its quantification in biological matrices (e.g., plasma, urine) would be necessary. sci-hub.seresearchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. sci-hub.seresearchgate.netnih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous determination of Roflumilast and its major active metabolite, Roflumilast N-oxide, in human and animal plasma. sci-hub.seresearchgate.netnih.govnih.gov

The development of a bioanalytical method for Impurity E would involve:

Method Development: Optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ionization mode, precursor and product ions) to achieve the desired sensitivity and selectivity.

Method Validation: A rigorous validation process according to regulatory guidelines to demonstrate the method's accuracy, precision, linearity, range, selectivity, and stability. fda.gov

Sample Preparation: Developing an efficient and reproducible method for extracting the analyte from the biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. sci-hub.seresearchgate.net

The table below outlines typical parameters for a validated LC-MS/MS method for the analysis of Roflumilast and its N-oxide metabolite, which could serve as a starting point for the development of a method for Impurity E.

ParameterRoflumilastRoflumilast N-oxideReference
Lower Limit of Quantification (LLOQ)0.02 - 0.1 ng/mL0.04 - 0.1 ng/mL researchgate.netnih.gov
Linear Range0.02 - 50 ng/mL0.04 - 50 ng/mL researchgate.netnih.gov
Precision (RSD%)< 15%< 15% nih.gov
Accuracy (RE%)± 15%± 15% nih.gov

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Roflumilast Impurity E in pharmaceutical formulations?

Q. How is this compound synthesized during the manufacturing process of Roflumilast?

Methodological Answer: Impurity E arises primarily during the synthesis of Roflumilast’s starting material, 4-difluoromethoxy-3-hydroxybenzaldehyde. Key pathways include:

  • Incomplete Fluorination : Residual hydroxyl groups in intermediates can lead to Impurity E via side reactions .
  • Oxidative Degradation : Exposure to oxidative conditions during storage or processing may convert Roflumilast into Impurity E . Mitigation Strategy : Use controlled reaction conditions (e.g., inert atmosphere, low moisture) and monitor intermediates via HPLC to minimize impurity formation .

Advanced Research Questions

Q. What experimental approaches validate the stability of this compound under varying pH conditions?

Q. How can researchers resolve discrepancies in the quantification of this compound across analytical batches?

Methodological Answer: Discrepancies often arise from column aging or mobile phase variability. Solutions include:

  • System Suitability Tests : Ensure resolution ≥2.0 between Impurity E and adjacent peaks before each batch .
  • Cross-Validation : Compare results with LC-MS/MS for confirmation, especially near the LOQ .
  • Standardization : Use certified reference materials (CRMs) with documented purity (>98%) to calibrate instruments .

Q. What methodologies are employed for structural elucidation of this compound when reference standards are unavailable?

Methodological Answer: Advanced spectroscopic techniques are critical:

  • High-Resolution Mass Spectrometry (HRMS) : Determine molecular formula (e.g., C₁₇H₁₄Cl₂F₂N₂O₃) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm functional groups (e.g., difluoromethoxy vs. hydroxyl groups) .
  • Forced Degradation : Correlate degradation products with known pathways to infer Impurity E’s structure .

Q. How do forced degradation studies contribute to impurity profiling of this compound?

Methodological Answer: Forced degradation under ICH guidelines (acid/base, oxidative, thermal, photolytic stress) identifies:

  • Degradation Pathways : E.g., Impurity E forms via hydrolysis of Roflumilast’s ester group in alkaline conditions .
  • Robustness of Analytical Methods : Ensure methods detect all degradation products, including novel impurities . Example Protocol :
  • Oxidative Stress : Treat with 3% H₂O₂ at 70°C for 6 hours; monitor via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roflumilast Impurity E
Reactant of Route 2
Reactant of Route 2
Roflumilast Impurity E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.